4,4'-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid
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Overview
Description
4,4’-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid is a synthetic organic compound with the molecular formula C18H10F6O6 It is characterized by the presence of a hexafluorocyclobutane ring, which is connected to two benzoic acid moieties via ether linkages
Preparation Methods
The synthesis of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid typically involves the following steps:
Formation of Hexafluorocyclobutane: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with sulfuryl chloride in the presence of a catalyst, followed by dechlorination under high-temperature conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include sulfuric acid for esterification, nitric acid for nitration, and lithium aluminum hydride for reduction. Major products formed from these reactions include esters, nitro derivatives, and alcohols.
Scientific Research Applications
4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid has several scientific research applications:
Material Science: It is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties and thermal stability.
Proteomics Research: The compound is utilized in proteomics research for the study of protein interactions and modifications.
Catalysis: It serves as a ligand in the synthesis of heterogeneous catalysts with programmable topologies.
Mechanism of Action
The mechanism of action of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, while the ether linkages and aromatic rings contribute to its overall stability and reactivity. The hexafluorocyclobutane core imparts unique electronic properties that can influence the compound’s behavior in various chemical environments.
Comparison with Similar Compounds
Similar compounds to 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid include:
4,4’-((1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl) bis(oxy))bisphenol: This compound has similar structural features but with phenol groups instead of benzoic acid groups.
1,2-Dichlorohexafluorocyclobutane: This compound shares the hexafluorocyclobutane core but has chlorine atoms instead of ether linkages and benzoic acid groups.
The uniqueness of 4,4’-((1,2,3,3,4,4-hexafluorocyclobutane-1,2-diyl) bis(oxy))dibenzoic acid lies in its combination of hexafluorocyclobutane core with benzoic acid moieties, providing distinct chemical and physical properties that are advantageous for specific applications.
Properties
IUPAC Name |
4-[2-(4-carboxyphenoxy)-1,2,3,3,4,4-hexafluorocyclobutyl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6O6/c19-15(20)16(21,22)18(24,30-12-7-3-10(4-8-12)14(27)28)17(15,23)29-11-5-1-9(2-6-11)13(25)26/h1-8H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTFDDDGQZIXCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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